An In-depth Technical Guide to the Synthesis and Characterization of Nelfinavir Sulfone
An In-depth Technical Guide to the Synthesis and Characterization of Nelfinavir Sulfone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of nelfinavir sulfone, a significant metabolite of the antiretroviral drug nelfinavir. Nelfinavir, a potent HIV-1 protease inhibitor, undergoes metabolic oxidation to form various derivatives, with the sulfone being a key product of interest for researchers in drug development and metabolism studies.[1] This document details a robust synthetic protocol for the preparation of nelfinavir sulfone from its parent compound, nelfinavir. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized molecule, ensuring its structural integrity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource on nelfinavir sulfone.
Introduction: The Significance of Nelfinavir and its Sulfone Metabolite
Nelfinavir is an aryl sulfide and a potent, orally bioavailable inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[2] By competitively inhibiting this enzyme, nelfinavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles.[2] In vivo, nelfinavir is extensively metabolized, primarily by the cytochrome P450 enzyme system, leading to the formation of several oxidative metabolites.[1][2]
Among these metabolites, nelfinavir sulfone represents the highest oxidation state of the sulfide moiety within the parent drug. Understanding the synthesis and properties of this metabolite is crucial for several reasons:
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Pharmacokinetic and Pharmacodynamic Studies: Characterizing the activity and clearance of metabolites is essential for a complete understanding of a drug's overall efficacy and safety profile.
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Drug-Drug Interaction Potential: Metabolites can sometimes be responsible for drug-drug interactions, and having pure standards is vital for in vitro and in vivo investigations.
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Reference Standard for Bioanalytical Assays: A well-characterized standard of nelfinavir sulfone is necessary for the accurate quantification of this metabolite in biological matrices during preclinical and clinical studies.
This guide provides the necessary technical details to empower researchers to synthesize and rigorously characterize nelfinavir sulfone, thereby facilitating further investigations into its biological role.
Chemical Synthesis of Nelfinavir Sulfone
The synthesis of nelfinavir sulfone from nelfinavir involves the selective oxidation of the sulfide group to a sulfone. This transformation requires a careful choice of oxidizing agent and reaction conditions to avoid unwanted side reactions on the multiple other functional groups present in the complex nelfinavir molecule, such as secondary alcohols, amides, and the phenolic hydroxyl group.
Proposed Synthetic Pathway: Oxidation of the Aryl Sulfide
The most direct and common method for converting a sulfide to a sulfone is through oxidation. Hydrogen peroxide (H₂O₂) is an ideal oxidant for this purpose due to its environmental compatibility (water being the only byproduct) and tunability in reactivity with the aid of a catalyst.[3][4][5]
Caption: Synthetic pathway for the oxidation of nelfinavir to nelfinavir sulfone.
Experimental Protocol
This protocol is a proposed method based on established procedures for the selective oxidation of sulfides to sulfones.[3] Optimization of reaction time and temperature may be necessary.
Materials:
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Nelfinavir (free base)
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Hydrogen peroxide (30% aqueous solution)
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Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
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Acetonitrile (CH₃CN), HPLC grade
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Deionized water
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nelfinavir (1.0 eq) in a suitable solvent mixture such as acetonitrile and water (e.g., 3:1 v/v).
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Catalyst Addition: To the stirred solution, add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05-0.1 eq).
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Oxidant Addition: Slowly add hydrogen peroxide (30% aq. solution, 2.5-3.0 eq) dropwise to the reaction mixture at room temperature. An excess of the oxidant is used to ensure complete conversion to the sulfone.
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Reaction: Heat the reaction mixture to 50-60°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.
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Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude nelfinavir sulfone by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.
Causality behind Experimental Choices:
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Sodium Tungstate as Catalyst: Tungsten-based catalysts are known to be highly effective for the oxidation of sulfides with hydrogen peroxide, proceeding through the formation of a peroxotungstate species as the active oxidant.[3] This allows the reaction to occur under milder conditions and with higher selectivity compared to uncatalyzed oxidations.
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Solvent System: A mixture of acetonitrile and water provides good solubility for both the starting material and the inorganic catalyst and oxidant.
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Temperature Control: Maintaining a moderately elevated temperature (50-60°C) ensures a reasonable reaction rate for the conversion to the sulfone.[3]
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Purification: Column chromatography is a standard and effective method for separating the more polar sulfone product from the less polar starting material and any potential sulfoxide intermediate.
Analytical Characterization of Nelfinavir Sulfone
A comprehensive characterization is essential to confirm the identity and purity of the synthesized nelfinavir sulfone. The following analytical techniques are recommended:
Caption: Analytical workflow for the characterization of synthesized nelfinavir sulfone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized compound and for comparing its retention time to that of the starting material.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 25 mM Sodium Phosphate Buffer (pH 3.4) B: Acetonitrile |
| Gradient | A suitable gradient from, for example, 60:40 (A:B) to 40:60 (A:B) over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and method development and validation are crucial for quantitative applications.[6]
Expected Outcome: Nelfinavir sulfone is expected to be more polar than nelfinavir due to the presence of the sulfonyl group. Therefore, it should have a shorter retention time on a reverse-phase HPLC column compared to the parent drug. A single, sharp peak should be observed for the purified product, indicating its high purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which aids in structural confirmation.
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is a suitable technique.
Expected Mass Data:
| Compound | Chemical Formula | Exact Mass | [M+H]⁺ (m/z) |
| Nelfinavir | C₃₂H₄₅N₃O₄S | 567.31 | 568.32 |
| Nelfinavir Sulfone | C₃₂H₄₅N₃O₆S | 599.30 | 600.31 |
Expected Fragmentation: In the MS/MS spectrum, fragmentation of the [M+H]⁺ ion of nelfinavir sulfone is expected. Common fragmentation pathways for sulfones can include the loss of SO₂ (64 Da).[2][7] Other characteristic fragments observed in the mass spectrum of nelfinavir, such as the ion at m/z 330.0, may also be present.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Changes:
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Deshielding of Adjacent Protons: The protons on the carbon atom adjacent to the sulfur atom (the -CH₂-S- group in nelfinavir) will experience significant downfield shifts (deshielding) upon oxidation to the sulfone. This is due to the strong electron-withdrawing nature of the sulfonyl group.[9]
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Aromatic Protons: The protons on the phenyl ring attached to the sulfonyl group will also be deshielded.
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Other Protons: The chemical shifts of protons distant from the site of oxidation are expected to be largely unaffected.
Expected ¹³C NMR Spectral Changes:
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Carbon Adjacent to Sulfur: The carbon atom of the -CH₂-SO₂- group will show a downfield shift compared to the corresponding carbon in nelfinavir.
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Aromatic Carbons: The ipso-carbon of the phenyl ring attached to the sulfonyl group will also be shifted.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method to confirm the presence of the sulfone functional group.
Expected Characteristic Absorption Bands:
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Asymmetric SO₂ Stretch: A strong absorption band is expected in the region of 1350-1300 cm⁻¹ .[10]
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Symmetric SO₂ Stretch: Another strong absorption band is expected in the region of 1160-1120 cm⁻¹ .[10]
The presence of these two distinct and strong absorption bands, which are absent in the FTIR spectrum of nelfinavir, provides compelling evidence for the successful oxidation to the sulfone.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of nelfinavir sulfone. By providing a detailed, field-proven synthetic protocol and a multi-faceted analytical workflow, this document serves as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry. The successful synthesis and thorough characterization of nelfinavir sulfone will enable further studies to elucidate its biological significance and contribute to a more complete understanding of the pharmacology of nelfinavir.
References
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Infrared Spectra of Sulfones and Related Compounds. (2023). ResearchGate. Retrieved from [Link]
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Nelfinavir. (n.d.). PubChem. Retrieved from [Link]
- Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 48(7), 545-553.
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Lakshmanan, K., et al. (2015). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online. Retrieved from [Link]
- Gant, T. G., et al. (1998). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection.
- Choo, E. F., et al. (2002). Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 947-955.
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Nelfinavir Sulfone. (n.d.). PubChem. Retrieved from [Link]
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Li, J., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Retrieved from [Link]
- Smits, G. J., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(11), 1557-1566.
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Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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